molecular formula C4H7NO2 B119332 (S)-4-Hydroxy-2-pyrrolidinone CAS No. 68108-18-9

(S)-4-Hydroxy-2-pyrrolidinone

Cat. No. B119332
CAS RN: 68108-18-9
M. Wt: 101.1 g/mol
InChI Key: IOGISYQVOGVIEU-VKHMYHEASA-N
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Description

This typically involves identifying the compound’s molecular formula, structural formula, and other identifiers like CAS number or IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and mechanisms.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

  • Chiral Catalysts & Ligands : This compound is used as a chiral catalyst and ligand in various chemical reactions .

  • Biochemical Reagent : It can be used as a biochemical reagent, which is a biological material or organic compound for life science related research .

  • Synthesis of γ-amino acids (GABA) and substituted 2-pyrrolidinones : It can be used as an intermediate in the synthesis of various γ-amino acids (GABA) and substituted 2-pyrrolidinones like cynometrine and cynodine .

  • Preparation of Pyrrolo[1,2:1′,2′]azepino[5,6-b]indole derivatives : This compound can be used as a starting material in the preparation of biologically significant pyrrolo[1,2:1′,2′]azepino[5,6-b]indole derivatives .

  • Preparation of Substituted Azepanes : It can be used to prepare substituted azepanes by reacting with various aldehydes via photochemical [5+2] cycloaddition .

  • Drug Delivery Systems : Hydrogels, which are networks of crosslinked polymers capable of holding a large amount of water in their matrix, have been used in various applications such as drug delivery . “(S)-4-Hydroxy-2-pyrrolidinone” could potentially be incorporated into these hydrogels to enhance their properties or functionality .

  • Biomedical Devices : Hydrogels have also been used in the creation of biomedical devices . The unique properties of “(S)-4-Hydroxy-2-pyrrolidinone” could potentially enhance the performance of these devices .

  • Tissue Engineering : Hydrogels resembling living tissue have been used in tissue engineering . “(S)-4-Hydroxy-2-pyrrolidinone” could potentially be used to modify the properties of these hydrogels, enhancing their suitability for this application .

  • Energy Storage Devices : Conducting polymeric hydrogels have been used in energy storage devices . The incorporation of “(S)-4-Hydroxy-2-pyrrolidinone” could potentially improve the performance of these devices .

  • Sensors : Conducting polymeric hydrogels have been used in sensors . “(S)-4-Hydroxy-2-pyrrolidinone” could potentially enhance the sensitivity or other properties of these sensors .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes studying its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas of ongoing research involving the compound and potential future applications.


For a specific compound like “(S)-4-Hydroxy-2-pyrrolidinone”, you would need to search scientific literature or databases for information on these topics. Please note that not all compounds will have information available on all these topics. Some compounds may be the subject of extensive research, while others may be relatively unstudied. If you have access to scientific databases or a library, they can be a great resource for this kind of information. You can also try searching for the compound in scientific journals or using online resources like Google Scholar or PubMed. If you’re a student, your school’s library or your teachers may also be able to help you find resources.


properties

IUPAC Name

(4S)-4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGISYQVOGVIEU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Hydroxy-2-pyrrolidinone

CAS RN

68108-18-9
Record name 2-Pyrrolidinone, 4-hydroxy-, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068108189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-(-)-4-Hydroxypyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
26
Citations
PQ Huang, X Zheng, SL Wang, JL Ye, LR Jin… - Tetrahedron …, 1999 - Elsevier
Successive treatment of a phenyl thioether derived from (S)-malic acid with n-BuLi, lithium naphthalenide (LN), and electrophiles led to 4-hydroxy-3-substituted 2-pyrrolidinones in one-…
Number of citations: 52 www.sciencedirect.com
TH Park, SU Paik, SH Lee - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
The synthesis of natural or unnatural pyrrolidine and pyrrolidinone derivatives has recently attracted considerable interest due to their wide range of biological properties. 1 A large …
Number of citations: 10 koreascience.kr
O Kanno, M Miyauchi, I Kawamoto - Heterocycles: an international …, 2000 - cir.nii.ac.jp
… Efficient Syntheses of S 4 Hydroxy 2 pyrrolidinone Derivatives …
Number of citations: 29 cir.nii.ac.jp
J Romero-Ibañez, MA Ortega-Rojas… - Catalysts, 2023 - mdpi.com
A general chemo-enzymatic approach to synthesize both enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which are important scaffold for various naturally occurring …
Number of citations: 5 www.mdpi.com
J Romero‐Ibañez, S Cruz‐Gregorio… - Angewandte …, 2019 - Wiley Online Library
One of the major challenges in organic synthesis is the activation or deconstructive functionalization of unreactive C(sp 3 )–C(sp 3 ) bonds, which requires using transition or precious …
Number of citations: 23 onlinelibrary.wiley.com
HM Bayirinoba - 2008 - collectionscanada.gc.ca
The synthesis of (+)-(15, 8a5)-l-hydroxyindolizidine was achieved and an approach towards the synthesis of (-)-slaframine was developed starting from the chiral bicycli 7-lactam …
Number of citations: 2 www.collectionscanada.gc.ca
J Perron, B Joseph, JY Mérour - Tetrahedron letters, 2003 - Elsevier
A new family of pyrrolo[1,2:1′,2′]azepino[5,6-b]indole derivatives 8,15 related to anthramycin skeleton was prepared in good yield from indole-2-carboxylic acid and β-aminoesters 4 …
Number of citations: 8 www.sciencedirect.com
X Zheng, G Chen, YP Ruan, PQ Huang - Science in China Series B …, 2009 - Springer
The (S)-sulfide 6 has been synthesized as a synthetic equivalent of novel 3-piperidinol N-α-carbanion B via deprotonation and lithium naphthanelide (LN)-mediated reductive lithiation. …
Number of citations: 9 link.springer.com
HJ Shin, TS Kim, HS Lee, JY Park, IK Choi, HJ Kwon - Phytochemistry, 2008 - Elsevier
Streptopyrrolidine, a benzyl pyrrolidine derivative, was isolated as an angiogenesis inhibitor from the fermentation broth of a marine Streptomyces sp. isolated from the deep sea …
Number of citations: 82 www.sciencedirect.com
P Scafato, A Colangelo, C Rosini - … , Biological, and Chemical …, 2009 - Wiley Online Library
A new simple route to (+)‐cis‐2‐methyl‐4‐propyl‐1,3‐oxathiane, the main component responsible of the passion fruit aroma is shown. Such a procedure consists in the sequence of the …
Number of citations: 21 onlinelibrary.wiley.com

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